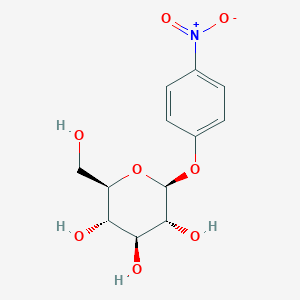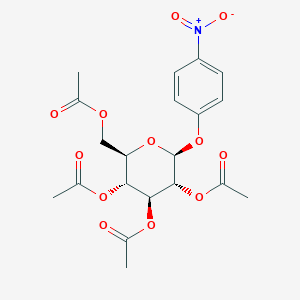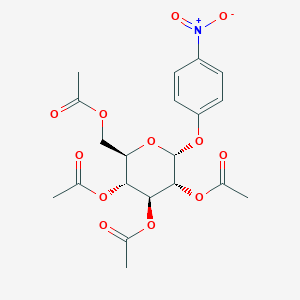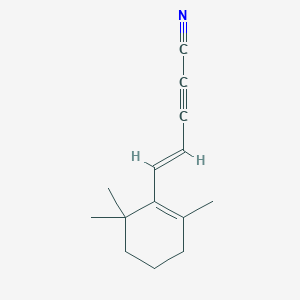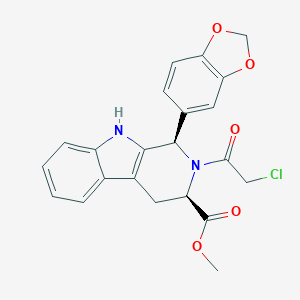![molecular formula C25H36Cl2O6P2S2 B016245 Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester CAS No. 887353-24-4](/img/structure/B16245.png)
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisphosphonates are a class of compounds known for their strong affinity for calcium ions, making them particularly useful in medical applications related to bone density and health. However, the scope here excludes such applications, focusing instead on the chemical properties and synthesis of these compounds.
Synthesis Analysis
The synthesis of bisphosphonates, including derivatives like Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, typically involves reactions that introduce bisphosphonate groups into the compound. For example, a study by Bulman Page et al. (2002) discusses the synthesis of bisphosphonate esters as synthetic equivalents for bisphosphonic acids, highlighting the potential pathways for creating compounds similar to our subject of interest (Bulman Page, Mckenzie, & Gallagher, 2002).
Molecular Structure Analysis
Bisphosphonates' molecular structures are characterized by the presence of two phosphonate groups (–PO(OH)2) attached to a carbon atom, forming a P-C-P backbone. This structure plays a crucial role in their chemical behavior and interactions. Studies on similar compounds provide insights into their molecular configurations and the effects of various substitutions on their structure and stability (Jokiniemi et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of bisphosphonates includes their ability to chelate metal ions, a property leveraged in several applications. The presence of chlorophenyl groups in Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid would likely influence its reactivity, especially in the context of metal ion coordination and other nucleophilic reactions (Jokiniemi et al., 2007).
Physical Properties Analysis
The physical properties of bisphosphonates, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The introduction of tetraisopropyl ester groups and (4-chlorophenyl)thiomethylene linkages would affect these properties by altering the compound's polarity and steric hindrance (Parvole & Jannasch, 2008).
Propriétés
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfanyl-bis[di(propan-2-yloxy)phosphoryl]methyl]sulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36Cl2O6P2S2/c1-17(2)30-34(28,31-18(3)4)25(36-23-13-9-21(26)10-14-23,37-24-15-11-22(27)12-16-24)35(29,32-19(5)6)33-20(7)8/h9-20H,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHANPZPDVZSBJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2O6P2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405229 |
Source


|
| Record name | Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester | |
CAS RN |
887353-24-4 |
Source


|
| Record name | P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-[bis[(4-chlorophenyl)thio]methylene]bis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)

![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)


